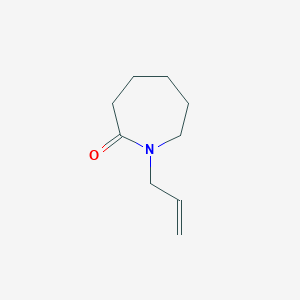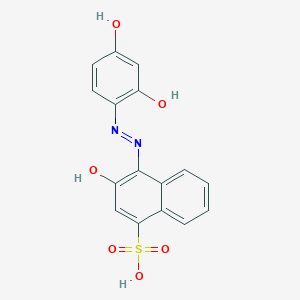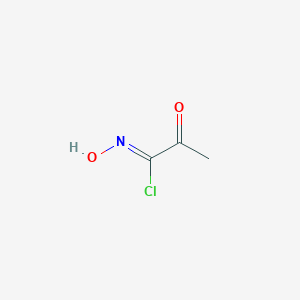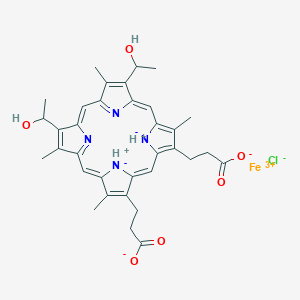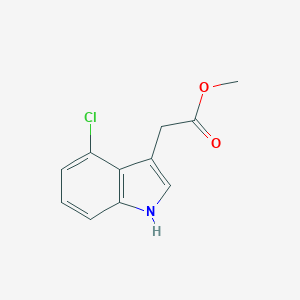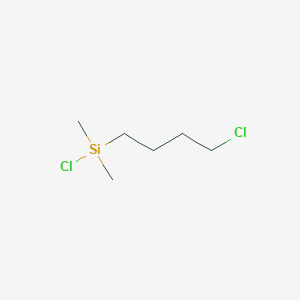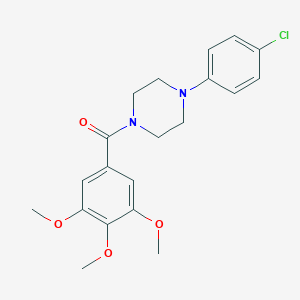
N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride
Overview
Description
N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride, commonly known as HPPH, is a photosensitizer that has been extensively researched for its potential use in photodynamic therapy (PDT) for cancer treatment. HPPH has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism Of Action
Upon exposure to light, HPPH undergoes a photochemical reaction that generates singlet oxygen and other reactive oxygen species, which can induce cell death in cancer cells. HPPH has been shown to accumulate preferentially in cancer cells, making it a highly selective photosensitizer.
Biochemical And Physiological Effects
HPPH has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. HPPH has low toxicity and is rapidly eliminated from the body, making it a safe and effective photosensitizer.
Advantages And Limitations For Lab Experiments
HPPH has several advantages for use in lab experiments, including its high tumor selectivity, low toxicity, and rapid elimination from the body. However, its synthesis can be complex and time-consuming, and its effectiveness may depend on the specific type of cancer being treated.
Future Directions
There are several potential future directions for research on HPPH. These include optimizing its synthesis to improve its effectiveness, studying its use in combination with other cancer treatments, and exploring its application in other areas of medicine, such as infectious disease treatment. Additionally, further clinical trials are needed to determine the safety and efficacy of HPPH in humans.
Synthesis Methods
HPPH can be synthesized through a multistep process that involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with aniline, followed by reduction of the nitro group to an amino group and subsequent cyclization to form the final product.
Scientific Research Applications
HPPH has been studied for its application in N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride, a non-invasive cancer treatment that involves the use of a photosensitizer and light to selectively destroy cancer cells. HPPH has been shown to have high tumor selectivity and low toxicity, making it a promising candidate for N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride.
properties
IUPAC Name |
(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c20-17(14-19-16-10-5-2-6-11-16)12-7-13-18-15-8-3-1-4-9-15;/h1-14,18,20H;1H/b13-7+,17-12-,19-14?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHEZGIQUDBPG-YYHYJIDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC=C(C=NC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C=C(/C=NC2=CC=CC=C2)\O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride | |
CAS RN |
17315-76-3 | |
| Record name | NSC93977 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



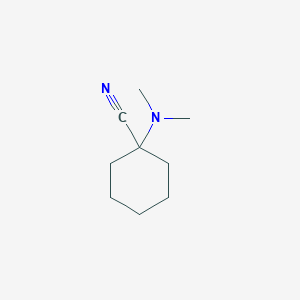
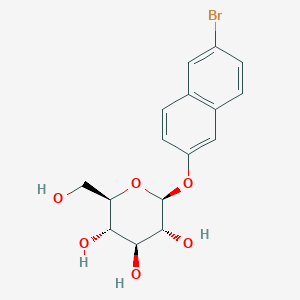
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
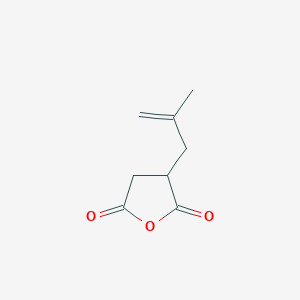
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
